molecular formula C20H18N4O2 B12452396 N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

Cat. No.: B12452396
M. Wt: 346.4 g/mol
InChI Key: WFDMGGZIBBTXGP-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide is a complex organic compound with a unique structure that includes an indole core, a cyanopropyl group, and a phenylacetohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanopropyl Group: The cyanopropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a cyanopropyl group.

    Formation of the Phenylacetohydrazide Moiety: The phenylacetohydrazide moiety can be synthesized by reacting phenylacetic acid with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves coupling the indole core with the phenylacetohydrazide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or phenylacetohydrazide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2-phenylacetamide

InChI

InChI=1S/C20H18N4O2/c21-12-6-7-13-24-17-11-5-4-10-16(17)19(20(24)26)23-22-18(25)14-15-8-2-1-3-9-15/h1-5,8-11,26H,6-7,13-14H2

InChI Key

WFDMGGZIBBTXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C(N(C3=CC=CC=C32)CCCC#N)O

Origin of Product

United States

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